7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one
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Description
7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C15H11ClN2O2S and its molecular weight is 318.78. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Characterization
Several studies have been dedicated to the synthesis and characterization of quinazoline derivatives, including compounds structurally related to 7-Chloro-3-(2-methoxyphenyl)-2-sulfanyl-3,4-dihydroquinazolin-4-one. The synthesis processes often involve reactions with chlorosulfonic acid, ammonia gas, and other reagents, aiming to elucidate the structural and spectral properties of these compounds through techniques like IR, 1H-NMR, 13C-NMR, and mass spectral data analysis. For instance, Hayun et al. (2012) reported the synthesis of 2-methoxy-5-{4-oxo-2-[(E)-2-(4-sulfamoylphenyl)ethenyl-3, 4-dihydroquinazolin-3-yl] benzene-1-sulfonamide, emphasizing its structural confirmation via various spectral analyses (Hayun, M. Hanafi, Arry Yanuar, & S. Hudiyono, 2012).
Biological Activities
Quinazoline derivatives have shown significant promise in various biological activities, such as antimicrobial, antifungal, and anticancer effects. For example, compounds synthesized by Osarodion Peter Osarumwense (2022) demonstrated significant antibacterial activity against various strains of microorganisms, including Staphylococcus aureus and Escherichia coli, indicating the potential for these compounds in treating bacterial infections (Osarodion Peter Osarumwense, 2022).
Another study by Joyce E. Gutiérrez et al. (2022) explored the antiproliferative activity of 7-chloro-(4-thioalkylquinoline) derivatives, highlighting their potential in inducing apoptosis and causing DNA/RNA damage in cancer cell lines. This research underscores the therapeutic potential of quinazoline derivatives in oncology (Joyce E. Gutiérrez, E. Fernandez-Moreira, Michael A. Rodriguez, & others, 2022).
Antihypertensive and Antidiabetic Potentials
The study by M. Rahman et al. (2014) on the synthesis and evaluation of quinazoline derivatives for their diuretic, antihypertensive, and anti-diabetic potentials presents another dimension of research. The compounds exhibited significant activity, comparing favorably with standard drugs, indicating their potential application in cardiovascular and metabolic disease management (M. Rahman, Ankita Rathore, A. Siddiqui, & others, 2014).
Properties
IUPAC Name |
7-chloro-3-(2-methoxyphenyl)-2-sulfanylidene-1H-quinazolin-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN2O2S/c1-20-13-5-3-2-4-12(13)18-14(19)10-7-6-9(16)8-11(10)17-15(18)21/h2-8H,1H3,(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JSZVMGGWBNBGNR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=O)C3=C(C=C(C=C3)Cl)NC2=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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